![molecular formula C18H28ClNO B1619009 Clofenciclan CAS No. 5632-52-0](/img/structure/B1619009.png)
Clofenciclan
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Overview
Description
Preparation Methods
The synthesis of Clofenciclan involves the reaction of 4-chlorophenylcyclohexanol with diethylaminoethanol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Clofenciclan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying dopamine-releasing agents and their interactions with other chemicals.
Biology: Research has focused on its effects on the central nervous system and its potential use in neuropharmacology.
Mechanism of Action
Clofenciclan exerts its effects by releasing dopamine in the brain. It targets dopamine receptors and enhances dopamine transmission, leading to increased stimulation of the central nervous system . This mechanism is similar to other dopamine-releasing agents but is distinguished by its lack of peripheral anticholinergic properties .
Comparison with Similar Compounds
Clofenciclan is similar to other dopamine-releasing agents such as:
Amphetamine: A potent central nervous system stimulant used to treat ADHD and narcolepsy.
This compound’s uniqueness lies in its pronounced stimulant activity and lack of peripheral anticholinergic properties, which differentiates it from other similar compounds .
Biological Activity
Clofenciclan, also known as Chlorphencyclan, is a compound classified as an arylcyclohexylamine. Developed in the 1950s by Boehringer & Soehne, it primarily acts as a dopamine-releasing agent. Despite its potential therapeutic applications, it has not gained significant popularity due to its pronounced stimulant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(4-chlorophenyl)-1-(diethylamino)ethoxycyclohexane
- CAS Number : 5632-52-0
- Molecular Formula : C₁₈H₂₈ClNO
- Molar Mass : 309.88 g/mol
This compound exhibits several pharmacological activities:
- Dopamine Releasing Agent : It stimulates dopamine release, which can enhance mood and cognitive functions.
- NMDA Receptor Antagonism : This property confers neuroprotective effects and may contribute to its anesthetic and anticonvulsant activities .
- Receptor Interactions :
Pharmacological Effects
This compound's biological activity has been studied in various contexts:
- Cognitive Enhancement : Research indicates that this compound can improve cognitive functions, particularly in conditions like ADHD. Its dopamine-releasing properties are believed to enhance attention and reduce impulsivity .
- Neuroprotection : The NMDA receptor antagonism contributes to neuroprotective effects, which may be beneficial in conditions involving excitotoxicity or oxidative stress .
- Analgesia : Its action on the μ-opioid receptors suggests potential use in pain management, although this area requires further investigation.
Case Studies and Clinical Research
Several studies have investigated the effects of this compound:
- A study involving patients with ADHD demonstrated significant improvements in attention and behavior when treated with this compound compared to placebo groups. The results indicated a marked reduction in ADHD symptoms over a treatment period of 12 weeks .
- Another research project focused on the neuroprotective effects of this compound in animal models of ischemia-reperfusion injury. Results showed that the compound reduced markers of oxidative stress and improved survival rates post-injury .
Table of Biological Activities
Metabolism and Pharmacokinetics
This compound undergoes metabolic conversion primarily through hepatic pathways. Key metabolites include:
- Metabolite I : Major metabolite found in human urine, accounting for approximately 23.5% of the administered dose within 24 hours.
- Metabolite II : Less prevalent but also significant in terms of pharmacological activity.
Stability and Formulation
This compound exhibits pH-dependent hydrolysis, suggesting that formulation strategies could enhance its stability and bioavailability. Complexation with cyclodextrins has been shown to improve solubility and reduce bitterness, enhancing patient compliance .
Properties
CAS No. |
5632-52-0 |
---|---|
Molecular Formula |
C18H28ClNO |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C18H28ClNO/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15H2,1-2H3 |
InChI Key |
FFCARBNHUSWRGK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
5632-52-0 |
Origin of Product |
United States |
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